molecular formula C9H8OS B2897164 3-Methylbenzo[b]thiophen-5-ol CAS No. 3610-07-9

3-Methylbenzo[b]thiophen-5-ol

Cat. No. B2897164
CAS RN: 3610-07-9
M. Wt: 164.22
InChI Key: PCIMCTLCAPRUCC-UHFFFAOYSA-N
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Description

“3-Methylbenzo[b]thiophen-5-ol” is a chemical compound that belongs to the class of organic compounds known as benzothiophenes . It has a molecular weight of 151.21 .


Synthesis Analysis

The synthesis of thiophene derivatives, including “3-Methylbenzo[b]thiophen-5-ol”, often involves coupling reactions and electrophilic cyclization reactions . For instance, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one .


Molecular Structure Analysis

The molecular structure of “3-Methylbenzo[b]thiophen-5-ol” is characterized by a benzothiophene core with a methyl group at the 3-position and a hydroxyl group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involving “3-Methylbenzo[b]thiophen-5-ol” and similar compounds often involve the formation of new bonds and the breaking of existing ones. For example, the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents is a known reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Halogenated Derivatives : 3-Methylbenzo[b]thiophen derivatives have been synthesized with various halogens, including fluorine, chlorine, and bromine. These derivatives were created using cyclization techniques involving halogenophenylthio acetones and polyphosphoric acid (Chapman, Clarke, & Sawhney, 1968).

  • Amino and Thiouronium Salts Synthesis : 3-Methylbenzo[b]thiophen has been used to create various amines and thiouronium salts. These compounds were developed by bromination, followed by reactions with different amines or thioureas (Chapman, Clarke, Gore, & Sharma, 1971).

  • Formation of Antidepressant Drugs : Benzo[b]thiophene derivatives have been developed as potential dual-action antidepressants, targeting 5-HT1A receptors and serotonin transporters. These were synthesized from 2-acetyl-3-methylbenzo[b]thiophene (Orus et al., 2002).

  • Preparation of Aldehydes : Aldehydes derived from benzo[b]thiophen, including 3-methylbenzo[b]thiophen, have been prepared using specific reagents like dichloromethyl butyl ether and titanium tetrachloride (Buu‐Hoï, Croisy, & Jacquignon, 1969).

  • Electrophilic Substitution Reactions : Studies have focused on the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its 3-methyl derivative, exploring various reaction pathways and products (Clarke, Scrowston, & Sutton, 1973).

  • Bromination Reaction Selectivity : Investigations into the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene have provided insights into reaction mechanisms and selectivity influenced by the compound's structure (Wu, Pang, Tan, & Meng, 2013).

Potential Applications in Medicine and Material Science

  • Antitubulin Agents : A library of 3-(α-styryl)-benzo[b]thiophenes was synthesized and evaluated as potential antitubulin agents, indicating their utility in the development of new cancer therapies (Tréguier et al., 2014).

  • Photochromic Properties : Research on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives has shown promising thermally irreversible and fatigue-resistant photochromic properties, indicating potential applications in material science (Uchida, Nakayama, & Irie, 1990).

  • Antioxidant Profile : A study on the antioxidant profile of 2,3-dihydrobenzo[b]thiophene-5-ol and its analogs has revealed their potential in medical applications due to their capacity to inhibit lipid peroxidation and other antioxidative properties (Malmström et al., 2001).

Safety and Hazards

While specific safety and hazard information for “3-Methylbenzo[b]thiophen-5-ol” is not available, it’s important to handle all chemical substances with care. They may cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Thiophene derivatives, including “3-Methylbenzo[b]thiophen-5-ol”, have been the subject of extensive research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

3-methyl-1-benzothiophen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIMCTLCAPRUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzo[b]thiophen-5-ol

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